molecular formula C6H5ClN4S B021466 3-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine CAS No. 100859-88-9

3-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B021466
CAS No.: 100859-88-9
M. Wt: 200.65 g/mol
InChI Key: HXUMCGPDKBIKSQ-UHFFFAOYSA-N
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Description

3-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that features a pyrazolo[3,4-d]pyrimidine core with a chlorine atom at the 3-position and a methylthio group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine typically involves the following steps:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors such as 3-amino-4-chloropyrazole and 2-chloro-3-formylpyridine under acidic conditions.

    Introduction of the methylthio group: The methylthio group can be introduced via nucleophilic substitution reactions using reagents like methylthiol or dimethyl disulfide in the presence of a base such as sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and microwave-assisted synthesis are potential methods to enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom at the 3-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions to modify the pyrazolo[3,4-d]pyrimidine core or the substituents.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium hydride, potassium carbonate, and various nucleophiles (amines, thiols) under reflux conditions.

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, or other oxidizing agents at room temperature or slightly elevated temperatures.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride under anhydrous conditions.

Major Products

    Nucleophilic substitution: Substituted pyrazolo[3,4-d]pyrimidines with various functional groups replacing the chlorine atom.

    Oxidation: Sulfoxides or sulfones derived from the oxidation of the methylthio group.

    Reduction: Reduced derivatives of the pyrazolo[3,4-d]pyrimidine core or its substituents.

Scientific Research Applications

3-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of kinase inhibitors and other bioactive molecules with potential anticancer, antiviral, and anti-inflammatory properties.

    Chemical Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Material Science: It can be utilized in the development of novel materials with specific electronic or photophysical properties.

Mechanism of Action

The mechanism of action of 3-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine depends on its specific application. In medicinal chemistry, it often acts as an inhibitor of enzymes or receptors by binding to their active sites or allosteric sites. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and other enzymes involved in cellular signaling and metabolism.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine: Unique due to its specific substitution pattern and potential biological activity.

    Pyrrolo[2,3-d]pyrimidine derivatives: Similar core structure but different substitution patterns, leading to varied biological activities.

    Pyrido[3,4-d]pyrimidine derivatives: Another class of fused pyrimidines with potential as kinase inhibitors and other bioactive molecules.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other similar compounds

Properties

IUPAC Name

3-chloro-6-methylsulfanyl-2H-pyrazolo[3,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN4S/c1-12-6-8-2-3-4(7)10-11-5(3)9-6/h2H,1H3,(H,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXUMCGPDKBIKSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=NNC(=C2C=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90610733
Record name 3-Chloro-6-(methylsulfanyl)-2H-pyrazolo[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90610733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100859-88-9
Record name 3-Chloro-6-(methylsulfanyl)-2H-pyrazolo[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90610733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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